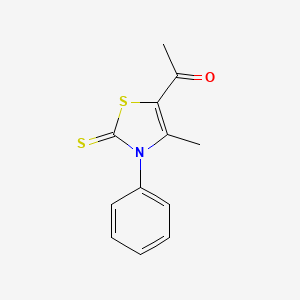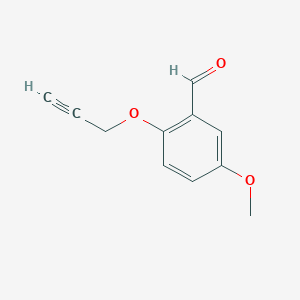
5-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Descripción general
Descripción
The compound 5-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is a chemical that belongs to the class of organic compounds known as benzaldehydes. These compounds contain a benzene ring with an aldehyde group attached to it. The specific structure of this compound includes additional functional groups such as a methoxy group and a prop-2-yn-1-yloxy group, which can influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of related benzaldehyde derivatives has been explored in various studies. For instance, a series of 5-substituted benzaldehydes, which are structurally similar to 5-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, have been synthesized and evaluated for their potential as inhibitors of rat liver catechol O-methyltransferase . Another study describes the synthesis of a 5-methoxy benzopyran derivative, which shares the methoxy functional group with our compound of interest . These studies provide insights into the synthetic routes that could be adapted for the synthesis of 5-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde.
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde has been characterized using various spectroscopic techniques. For example, a compound with a methoxy and a prop-2-yn-1-yloxy group attached to a benzene ring has been analyzed, revealing that the substituents are nearly coplanar with the benzene ring . This suggests that 5-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde may also exhibit a similar planarity, which can affect its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives can be influenced by the substituents on the benzene ring. For instance, the presence of electron-donating methoxy groups can affect the electrophilic properties of the aldehyde group . Additionally, the presence of a prop-2-yn-1-yloxy group could introduce additional reaction pathways, such as participation in cycloaddition reactions as seen in the synthesis of α-(hydroxymethyl)benzaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are determined by their molecular structure. For example, the presence of methoxy groups can enhance the solubility of the compound in organic solvents . The crystal structure of a related compound indicates that intermolecular interactions, such as hydrogen bonding, can influence the solid-state properties . These properties are crucial for understanding the behavior of 5-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde in different environments and applications.
Aplicaciones Científicas De Investigación
Antioxidant, Antimicrobial, and Anticancer Properties
5-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde derivatives demonstrate significant potential in medical research, particularly in the fields of antioxidant, antimicrobial, and anticancer treatments. Studies have shown that certain derivatives, such as compound 5 synthesized from 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde, exhibit high antioxidant capacity and good antibacterial activity against bacteria like Bacillus subtilis. Moreover, these compounds have shown notable antifungal activity and significant cytotoxic activity against breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).
Synthesis of Novel Compounds and Chemical Structures
The compound has been used in the synthesis of novel chemical structures, such as in the creation of triazole-linked vanillin glycoconjugates. These structures are characterized by their complex chemical formations and potential biological properties, expanding the scope of biochemical research (Dwivedi et al., 2017).
Involvement in Chemical Reactions and Synthesis Processes
5-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is instrumental in various chemical synthesis processes. For example, it plays a key role in the synthesis of 2-(alkylamino)-1-arylethanols, an important chemical reaction that involves the transformation of aromatic aldehydes into valuable intermediates for further chemical modifications (Moshkin & Sosnovskikh, 2013).
Development of Antibacterial Agents
The compound has been used in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles, which show promising results as antibacterial agents. These agents are effective against a wide range of both gram-positive and gram-negative bacterial strains, demonstrating the compound's significance in the development of new antimicrobial treatments (Hussain et al., 2019).
Mecanismo De Acción
Mode of Action
It’s known that the compound has a molecular weight of 1902 , which may influence its interaction with potential targets.
Result of Action
The molecular and cellular effects of 5-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s known that the compound is a solid at room temperature , which might affect its stability and efficacy.
Propiedades
IUPAC Name |
5-methoxy-2-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-6-14-11-5-4-10(13-2)7-9(11)8-12/h1,4-5,7-8H,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTHNBAWXQTWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC#C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396353 | |
| Record name | Benzaldehyde, 5-methoxy-2-(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
224317-65-1 | |
| Record name | 5-Methoxy-2-(2-propyn-1-yloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224317-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 5-methoxy-2-(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



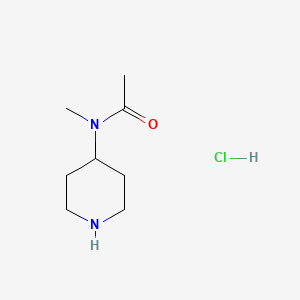
![N-[2-(methylamino)ethyl]acetamide](/img/structure/B3022327.png)
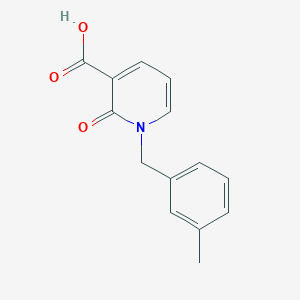
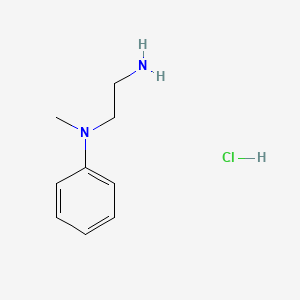
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022333.png)
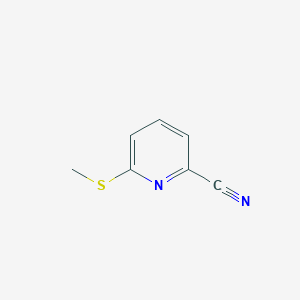
![1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3022335.png)

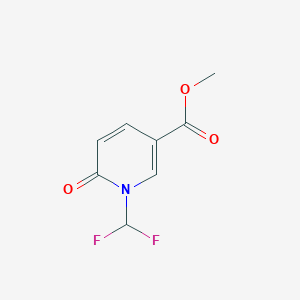
![Methyl 3-{[(chloroacetyl)amino]methyl}benzoate](/img/structure/B3022339.png)

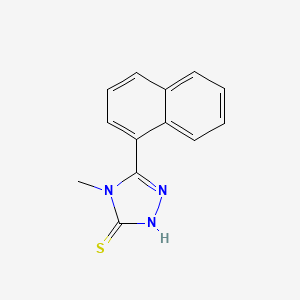
![methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3022345.png)
